molecular formula C10H12ClN3O2 B2941004 1-(4-Chloro-2-nitrophenyl)piperazine CAS No. 405910-34-1

1-(4-Chloro-2-nitrophenyl)piperazine

Cat. No.: B2941004
CAS No.: 405910-34-1
M. Wt: 241.68
InChI Key: NZFQOXSALNTRDH-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.68 . It is a solid substance at ambient temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using programs like Spartan06 . The InChI code for this compound is 1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance at ambient temperature . It has a molecular weight of 241.68 .

Scientific Research Applications

Anticancer Activities

  • Conformational Analysis and DNA Interaction: Piperazine-derived molecules, including 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, exhibit important anticancer activities. A study demonstrated the interaction of this compound with DNA, suggesting strong potential anti-tumor effects due to significant binding affinities (Demirağ et al., 2022).

Antimicrobial and Antifungal Properties

  • Activity Against Pathogens: Certain derivatives of 1-(4-nitrophenyl)piperazine have shown moderate effects against various pathogens including Staphylococcus aureus and mycobacteria strains. These compounds also exhibited antifungal activities with minimal toxicity to human and plant cells, indicating potential as antimicrobial and antifungal agents (Pospíšilová et al., 2019).

Synthesis and Characterization

  • Improved Synthesis Techniques: Studies have focused on improving the synthesis processes of compounds like 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl)phenyl]piperazine-1-carboxylic t-butyl ester, which is derived from 1-(4-nitrophenyl)piperazine. These improvements are crucial for the efficient production of triazole antifungal agents (Miao Zhen-yuan, 2006).

Pharmacological Intermediates

  • Use as Pharmaceutical Intermediates: Compounds like 1-(2,3-dichlorophenyl)piperazine, derived from 1-(4-chloro-2-nitrophenyl)piperazine, serve as intermediates in pharmaceutical synthesis. These compounds are key in producing various drugs, highlighting their significance in drug development (Quan, 2006).

Biofilm and Enzyme Inhibition

  • Bacterial Biofilm and Enzyme Inhibition: Some derivatives of 1-(4-nitrophenyl)piperazine have been synthesized and evaluated for their ability to inhibit bacterial biofilms and the MurB enzyme. These compounds displayed potent inhibitory activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) (Mekky & Sanad, 2020).

Crystallographic and Thermal Studies

  • Crystal Structure Analysis: The crystal structure of derivatives like 1-(2-Fluoro-4-nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine has been studied, revealing insights into their molecular and crystallographic properties. Such research is vital for understanding the stability and interactions of these compounds (Awasthi et al., 2014).

Safety and Hazards

The safety information available indicates that 1-(4-Chloro-2-nitrophenyl)piperazine is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements associated with this compound include H302+H312+H332;H319;H335, and precautionary statements include P261;P271;P280 .

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQOXSALNTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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